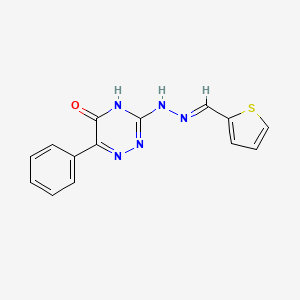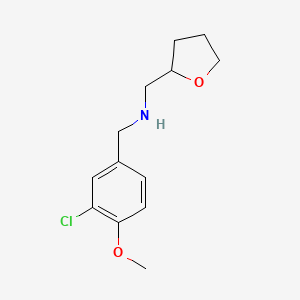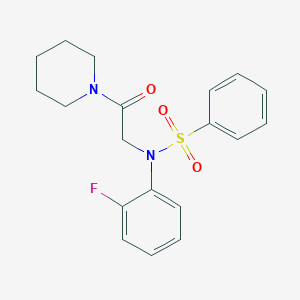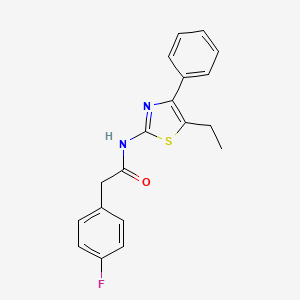![molecular formula C22H31NO4 B6001737 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE](/img/structure/B6001737.png)
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE is a complex organic compound that belongs to the class of cyclohexanediones. This compound is characterized by the presence of a cyclohexane ring with two ketone groups at positions 1 and 3, and a butylidene group attached to an amino group, which is further linked to a 3,4-diethoxyphenethyl moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the 3,4-diethoxyphenethylamine: This can be achieved by the reaction of 3,4-diethoxybenzaldehyde with an appropriate amine under reductive amination conditions.
Preparation of the cyclohexanedione core: The cyclohexanedione core can be synthesized through the cyclization of ethyl 5-oxoheptanoate with sodium ethoxide.
Coupling of the two fragments: The final step involves the coupling of the 3,4-diethoxyphenethylamine with the cyclohexanedione core under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ketone groups to alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Applications De Recherche Scientifique
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes in target organisms.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE include:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but has methoxy groups instead of ethoxy groups.
1,3-Cyclohexanedione: This compound shares the cyclohexanedione core but lacks the butylidene and amino substituents.
1,3,4-Thiadiazole derivatives: These compounds have different core structures but may exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[N-[2-(3,4-diethoxyphenyl)ethyl]-C-propylcarbonimidoyl]-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-4-8-17(22-18(24)9-7-10-19(22)25)23-14-13-16-11-12-20(26-5-2)21(15-16)27-6-3/h11-12,15,24H,4-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFDGEBYODLVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NCCC1=CC(=C(C=C1)OCC)OCC)C2=C(CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6001654.png)

![1-(6-chloro-3-pyridazinyl)-3-methyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6001669.png)
![2-methyl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-3-furamide](/img/structure/B6001674.png)



![1-(cyclobutylmethyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6001690.png)

![2-[(5-BENZYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B6001708.png)
![6-oxo-1-[2-(2-pyridinyl)ethyl]-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6001734.png)
![ethyl 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxylate](/img/structure/B6001740.png)
![1-(2-fluorobenzoyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6001741.png)
![methyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6001742.png)
